N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1203104-85-1
VCID: VC5441454
InChI: InChI=1S/C16H13N7O/c24-16(9-22-10-17-14-3-1-2-4-15(14)22)19-12-5-7-13(8-6-12)23-11-18-20-21-23/h1-8,10-11H,9H2,(H,19,24)
SMILES: C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=C(C=C3)N4C=NN=N4
Molecular Formula: C16H13N7O
Molecular Weight: 319.328

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide

CAS No.: 1203104-85-1

Cat. No.: VC5441454

Molecular Formula: C16H13N7O

Molecular Weight: 319.328

* For research use only. Not for human or veterinary use.

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide - 1203104-85-1

Specification

CAS No. 1203104-85-1
Molecular Formula C16H13N7O
Molecular Weight 319.328
IUPAC Name 2-(benzimidazol-1-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide
Standard InChI InChI=1S/C16H13N7O/c24-16(9-22-10-17-14-3-1-2-4-15(14)22)19-12-5-7-13(8-6-12)23-11-18-20-21-23/h1-8,10-11H,9H2,(H,19,24)
Standard InChI Key ISNKLTMDARCXNA-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=C(C=C3)N4C=NN=N4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a central acetamide bridge connecting two aromatic heterocycles:

  • A 1H-benzo[d]imidazol-1-yl group at the C2 position.

  • A 4-(1H-tetrazol-1-yl)phenyl moiety at the N-terminal.

The IUPAC name, 2-(benzimidazol-1-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide, reflects this arrangement. The Standard InChIKey (ISNKLTMDARCXNA-UHFFFAOYSA-N) and SMILES (C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=C(C=C3)N4C=NN=N4) provide unambiguous identifiers for computational and synthetic applications .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₃N₇O
Molecular Weight319.328 g/mol
CAS Registry1203104-85-1
PubChem CID45504214
SolubilityNot publicly available

Synthetic Methodologies

General Synthesis of Tetrazole-Bearing Acetamides

The compound is synthesized via multi-step reactions, leveraging established protocols for tetrazole and benzimidazole formation:

  • Benzimidazole Core Synthesis:

    • Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions .

    • Example: Reaction with chloroacetyl chloride to form 2-chloro-N-(4-aminophenyl)acetamide intermediates .

  • Tetrazole Ring Formation:

    • Cycloaddition of azides (e.g., sodium azide) with nitriles or iminophosphoranes .

    • Substitution reactions using pre-formed tetrazole moieties, as seen in the coupling of 4-(1H-tetrazol-1-yl)aniline with activated acetamide intermediates .

  • Final Coupling:

    • Amidation of the benzimidazole-bearing acetamide with the tetrazole-containing aniline derivative under refluxing DMF or THF, often catalyzed by EDCl/HOBt .

Key Reaction Scheme:

2-Chloro-N-(4-nitrophenyl)acetamide+1H-BenzimidazoleBaseIntermediateNaN3Final Product\text{2-Chloro-N-(4-nitrophenyl)acetamide} + \text{1H-Benzimidazole} \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\text{NaN}_3} \text{Final Product}

Reagents and conditions may vary depending on the desired substituents .

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

While direct data for the compound is limited, analogs provide insights:

  • FTIR: N-H stretching (~3300 cm⁻¹), C=O (1680–1700 cm⁻¹), and tetrazole C-N (1600 cm⁻¹) .

  • ¹H NMR (DMSO-d₆):

    • δ 8.5–9.0 ppm (tetrazole C-H).

    • δ 7.2–8.2 ppm (benzimidazole aromatic protons).

    • δ 4.5–5.0 ppm (acetamide CH₂) .

  • MS (ESI+): m/z 320.3 [M+H]⁺.

Applications in Medicinal Chemistry

Drug Discovery

The compound’s dual heterocyclic architecture positions it as a lead candidate for:

  • Antiepileptics: Via voltage-gated ion channel modulation .

  • Anticancer Agents: Benzimidazole derivatives inhibit topoisomerase I/II .

Material Science

Tetrazole’s high nitrogen content (≈60%) makes it valuable in energetic materials and coordination polymers .

Challenges and Future Directions

Synthetic Optimization

  • Yield Improvement: Current routes yield 40–60%; microwave-assisted synthesis may enhance efficiency .

  • Green Chemistry: Replace DMF with ionic liquids or water-based systems .

Pharmacokinetic Studies

  • ADMET Profiling: No data exists on bioavailability or toxicity. In silico models predict moderate blood-brain barrier permeability .

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